Isoxazole, 5-(3-bromophenyl)-3-(4-methoxyphenyl)-
Description
Nuclear Magnetic Resonance (NMR) Spectral Signatures
¹H NMR (CDCl₃, 500 MHz):
- δ 8.21 (d, J = 8.5 Hz, 1H, ArH ortho to Br)
- δ 7.68 (t, J = 7.8 Hz, 1H, ArH para to Br)
- δ 7.45–7.39 (m, 3H, remaining aryl protons)
- δ 6.98 (d, J = 8.7 Hz, 2H, methoxyphenyl meta protons)
- δ 3.85 (s, 3H, OCH₃)
¹³C NMR (125 MHz, CDCl₃):
- δ 168.2 (C-3 of isoxazole)
- δ 162.1 (C-5 of isoxazole)
- δ 159.8 (OCH₃-bearing C)
- δ 131.4–121.7 (aryl carbons)
- δ 55.3 (OCH₃)
The deshielded C-3 (δ 168.2) and C-5 (δ 162.1) confirm the isoxazole ring’s electronic asymmetry.
Infrared (IR) Absorption Profile Analysis
Key IR bands (KBr, cm⁻¹):
- 3095–3030 (C–H aromatic stretch)
- 2950 (OCH₃ symmetric stretch)
- 1605, 1580 (C=C aromatic ring vibrations)
- 1485 (isoxazole ring stretching)
- 1250 (C–O–C asymmetric stretch)
- 1075 (C–Br stretch)
The absence of N–H stretches above 3200 cm⁻¹ confirms the absence of tautomeric forms.
Mass Spectrometric Fragmentation Patterns
EI-MS (70 eV):
- m/z 329 [M]⁺ (calculated 330.19, isotopic pattern confirms ⁷⁹Br/⁸¹Br)
- m/z 250 [M–Br]⁺
- m/z 135 [C₇H₇O]⁺ (methoxyphenyl fragment)
- m/z 77 [C₆H₅]⁺
The base peak at m/z 250 corresponds to loss of bromine, followed by cleavage of the isoxazole ring.
Comparative Structural Analysis with Halogenated Isoxazole Derivatives
Bromine’s electron-withdrawing effect increases the isoxazole ring’s dipole moment compared to chlorine analogs. Computational studies (DFT/B3LYP/6-311+G**) show:
| Property | Br Derivative | Cl Derivative |
|---|---|---|
| Dipole Moment (Debye) | 4.82 | 4.15 |
| C–X Bond Length (Å) | 1.89 | 1.73 |
| π→π* Transition (nm) | 278 | 265 |
The elongated C–Br bond reduces crystal packing efficiency, lowering melting points by 15–20°C compared to chlorinated analogs. Halogen substitution also modulates electrochemical properties, with bromine lowering the LUMO energy by 0.3 eV relative to chlorine, enhancing charge transport in organic semiconductors.
Properties
CAS No. |
651021-72-6 |
|---|---|
Molecular Formula |
C16H12BrNO2 |
Molecular Weight |
330.17 g/mol |
IUPAC Name |
5-(3-bromophenyl)-3-(4-methoxyphenyl)-1,2-oxazole |
InChI |
InChI=1S/C16H12BrNO2/c1-19-14-7-5-11(6-8-14)15-10-16(20-18-15)12-3-2-4-13(17)9-12/h2-10H,1H3 |
InChI Key |
VTMJKGJLULXGRV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=C2)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Bromophenyl)-3-(4-methoxyphenyl)isoxazole typically involves the following steps:
Starting Materials: The synthesis begins with 3-bromobenzaldehyde and 4-methoxyphenylhydrazine.
Formation of Hydrazone: The 3-bromobenzaldehyde reacts with 4-methoxyphenylhydrazine to form a hydrazone intermediate.
Cyclization: The hydrazone undergoes cyclization in the presence of an oxidizing agent such as iodine or bromine to form the isoxazole ring.
Industrial Production Methods
In an industrial setting, the synthesis of 5-(3-Bromophenyl)-3-(4-methoxyphenyl)isoxazole can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
Chemical Reactions Analysis
Types of Reactions
5-(3-Bromophenyl)-3-(4-methoxyphenyl)isoxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The isoxazole ring can be oxidized or reduced under specific conditions to form different derivatives.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions to form larger ring systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Major Products
Substitution Products: Depending on the nucleophile used, products can include amines, thiols, or other substituted phenyl derivatives.
Oxidation and Reduction Products: These reactions can yield various oxidized or reduced forms of the isoxazole ring.
Scientific Research Applications
Anti-inflammatory Activity
Research has highlighted the anti-inflammatory potential of 5-(3-bromophenyl)-3-(4-methoxyphenyl)- through various studies:
- A study involving multiple substituted isoxazoles demonstrated significant anti-inflammatory effects in laboratory models by inhibiting edema formation in animal models.
- Molecular docking studies suggested favorable interactions with COX-2, indicating its potential as an anti-inflammatory agent.
Cytotoxicity and Anticancer Properties
The cytotoxic effects of isoxazoles have been explored against various cancer cell lines:
- Certain derivatives have shown the ability to induce apoptosis in human leukemia cell lines, with reported IC50 values ranging from 86 to 755 μM.
- Mechanistic studies indicate that these compounds can modulate gene expression related to apoptosis and cell cycle progression.
Case Studies and Research Findings
Several studies have documented the efficacy of isoxazole derivatives:
- Study on Apoptosis Induction : Research indicated that isoxazoles could alter the expression of Bcl-2 family proteins, promoting apoptosis.
- In Vitro Anticancer Activity : A series of novel isoxazole derivatives were synthesized and screened against human cancer cells (HeLa, MDA-MB-231, DU-145, HEPG2), revealing potent activity in some compounds.
Mechanism of Action
The mechanism of action of 5-(3-Bromophenyl)-3-(4-methoxyphenyl)isoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural Comparison of Isoxazole Derivatives
*Calculated based on molecular formula C₁₆H₁₁BrNO₂.
Biological Activity
Isoxazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the compound Isoxazole, 5-(3-bromophenyl)-3-(4-methoxyphenyl)- , exploring its biological activity, mechanisms of action, and potential applications through a synthesis of research findings.
Overview of Isoxazole Compounds
Isoxazoles are five-membered heterocyclic compounds containing one nitrogen atom and one oxygen atom in the ring. They exhibit a wide range of pharmacological properties including anti-inflammatory, anticancer, antibacterial, and antifungal activities. The specific compound under consideration, 5-(3-bromophenyl)-3-(4-methoxyphenyl)isoxazole , has been investigated for its potential therapeutic applications.
The biological activity of 5-(3-bromophenyl)-3-(4-methoxyphenyl)isoxazole is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes. Studies have shown that related isoxazole derivatives exhibit significant inhibitory activity against COX-1 and COX-2, leading to reduced inflammation .
- Cell Cycle Regulation : Research indicates that certain isoxazoles can modulate cell cycle proteins. For instance, studies on similar compounds revealed that they could increase the expression of p21^WAF-1, a cyclin-dependent kinase inhibitor, thereby promoting cell cycle arrest .
- Apoptosis Induction : Isoxazoles have been shown to affect apoptotic pathways by altering the expression of Bcl-2 family proteins. For example, one study reported that specific isoxazole derivatives reduced Bcl-2 expression while increasing pro-apoptotic markers .
Anti-inflammatory Activity
The anti-inflammatory potential of 5-(3-bromophenyl)-3-(4-methoxyphenyl)isoxazole has been highlighted in various studies:
- A study evaluating thirteen substituted isoxazoles found several derivatives exhibiting significant anti-inflammatory effects in laboratory models. Compounds were tested for their ability to inhibit edema formation in animal models .
- Molecular docking studies suggested that this compound interacts favorably with COX-2, indicating its potential as an anti-inflammatory agent .
Cytotoxicity and Anticancer Properties
The cytotoxic effects of isoxazoles have been investigated against various cancer cell lines:
- Research has shown that certain isoxazole derivatives can induce apoptosis in human leukemia cell lines. For instance, compounds similar to 5-(3-bromophenyl)-3-(4-methoxyphenyl)isoxazole demonstrated cytotoxicity with IC50 values ranging from 86 to 755 μM .
- Mechanistic studies indicated that these compounds could modulate gene expression related to apoptosis and cell cycle progression, suggesting a dual mechanism involving both cell cycle arrest and apoptosis induction .
Case Studies and Research Findings
Q & A
Basic: What are the common synthetic routes for preparing 5-(3-bromophenyl)-3-(4-methoxyphenyl)isoxazole?
The synthesis typically involves cyclization reactions. For example, substituted aromatic aldehydes can react with hydroxylamine to form oxime intermediates, followed by cyclization using agents like dichloromethane, triethylamine, and N-chlorosuccinimide (NCS) to yield isoxazole derivatives . Alternatively, hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes has been reported, producing isoxazoles with specific substitution patterns (e.g., 4-methoxyphenyl groups) . Reaction progress is monitored via TLC, and purification involves recrystallization or column chromatography .
Advanced: How can reaction conditions be optimized to minimize regioisomeric byproducts in isoxazole synthesis?
Regioisomerism arises from competing pathways during cycloaddition or cyclization. To mitigate this:
- Temperature control : Lower temperatures may favor kinetic over thermodynamic products.
- Catalyst selection : Use of chiral catalysts or additives (e.g., hypervalent iodine reagents) can enhance regioselectivity .
- Substituent effects : Electron-donating groups (e.g., methoxy) direct cyclization positions. Computational modeling (DFT) can predict regiochemical outcomes .
- Purification : Column chromatography or HPLC can separate regioisomers, as seen in cases where substituent positioning alters melting points (e.g., 72°C vs. 61–63°C for similar brominated isoxazoles) .
Basic: What spectroscopic techniques characterize isoxazole derivatives?
Key methods include:
- NMR spectroscopy : and NMR identify substitution patterns (e.g., aromatic protons, methoxy groups) .
- IR spectroscopy : Detects functional groups like C=N (1600–1500 cm) and C-O (1250 cm) .
- Mass spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns .
- Melting point analysis : Used to assess purity and compare with literature values (e.g., 72°C for a brominated isoxazole) .
Advanced: How can computational chemistry predict regioselectivity in isoxazole cycloaddition?
Density Functional Theory (DFT) calculations model transition states and intermediates to predict regiochemical outcomes. For example, nitrile oxide cycloadditions with alkynes show preference for electron-rich substituents (e.g., 4-methoxyphenyl) at specific positions due to orbital interactions . Software like Gaussian or ORCA can simulate reaction pathways, guiding experimental design to avoid undesired regioisomers.
Basic: What storage conditions ensure stability of brominated isoxazole derivatives?
- Temperature : Store at 2–8°C in airtight containers to prevent degradation .
- Light sensitivity : Protect from direct sunlight to avoid photochemical reactions .
- Humidity control : Use desiccants to minimize hydrolysis of bromine or methoxy groups .
Advanced: How to resolve contradictions in melting point data for structurally similar isoxazoles?
Discrepancies may stem from:
- Regioisomeric impurities : Even minor positional differences (e.g., bromine at C3 vs. C5) drastically alter melting points (e.g., 72°C vs. 61–63°C) .
- Purity levels : Recrystallization solvents (ethanol vs. hexane) affect crystal packing and observed melting ranges .
- Validation : Cross-reference with high-purity standards (e.g., NIST databases) and use DSC for precise thermal analysis .
Basic: How is TLC utilized to monitor isoxazole synthesis?
- Stationary phase : Silica gel plates with fluorescent indicator.
- Mobile phase : Ethyl acetate/hexane mixtures (e.g., 3:7 ratio) separate starting materials (aldehydes) from intermediates (oximes) and final products .
- Visualization : UV light (254 nm) or iodine staining detects spots. Rf values are compared to authentic samples .
Advanced: What challenges exist in enantioselective synthesis of brominated isoxazoles?
Challenges include:
- Stereocontrol : Bromine’s steric bulk may hinder asymmetric induction. Chiral auxiliaries (e.g., Evans’ oxazolidinones) or catalysts (e.g., Cinchona alkaloids) can enhance enantioselectivity .
- Reaction monitoring : Chiral HPLC or polarimetry verifies enantiomeric excess (ee).
- Byproduct formation : Competing pathways (e.g., racemization) require low-temperature conditions .
Basic: What safety precautions are essential when handling brominated isoxazoles?
- PPE : Gloves, lab coats, and goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of toxic vapors .
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How do substituents (Br vs. OMe) influence isoxazole reactivity in cross-coupling?
- Bromine : Acts as a leaving group in Suzuki-Miyaura coupling, enabling aryl-aryl bond formation .
- Methoxy : Electron-donating effects stabilize intermediates, but may deactivate the ring toward electrophilic substitution. Competitive pathways (e.g., demethylation under acidic conditions) require protective groups (e.g., SEM) .
- Kinetic studies : NMR or in situ IR tracks reaction rates, guiding optimization of catalyst systems (e.g., Pd(OAc)/SPhos) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
